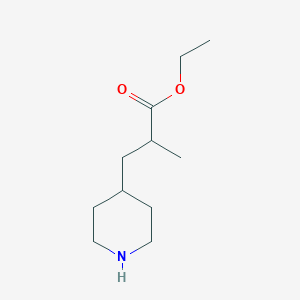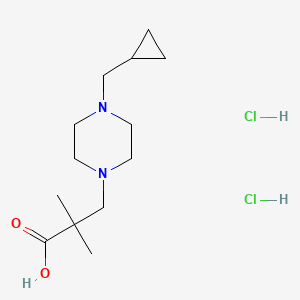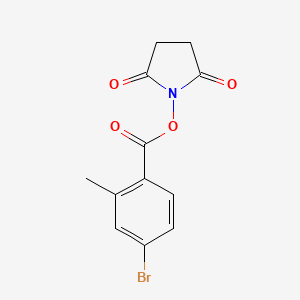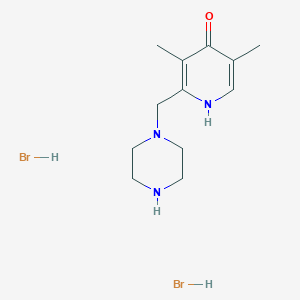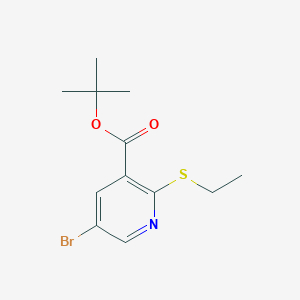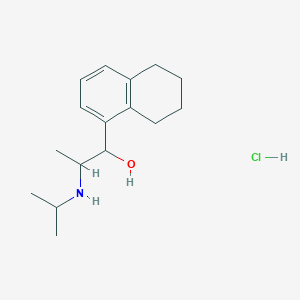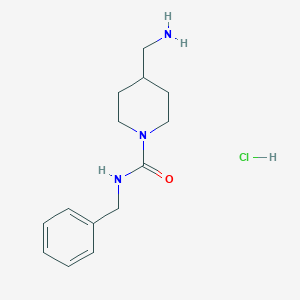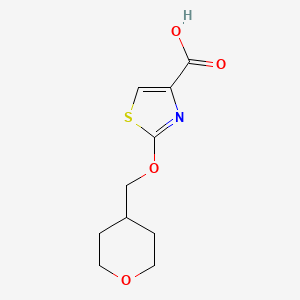
2-(Tetrahydropyran-4-ylmethoxy)-thiazole-4-carboxylic acid
Vue d'ensemble
Description
“2-(Tetrahydropyran-4-ylmethoxy)-thiazole-4-carboxylic acid” is a complex organic compound. The compound contains a tetrahydropyran (THP) ring, which is an important motif in biologically active molecules . The THP ring is attached to a thiazole ring via a methoxy bridge, and a carboxylic acid group is attached to the thiazole ring.
Synthesis Analysis
The synthesis of tetrahydropyran (THP) rings is a well-studied area in organic chemistry. Common strategies for THP synthesis are based on typical retrosynthetic disconnections. General mechanistic and stereochemical considerations for each disconnection are included . The synthesis of the entire compound, including the thiazole and carboxylic acid groups, is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the THP ring, thiazole ring, methoxy bridge, and carboxylic acid group . The THP ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The thiazole ring is a heterocyclic compound consisting of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The THP ring can undergo a variety of reactions, including etherification, hetero-Diels–Alder reactions, and reactions involving oxocarbenium ions . The thiazole ring and carboxylic acid group can also participate in various reactions.Propriétés
IUPAC Name |
2-(oxan-4-ylmethoxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-9(13)8-6-16-10(11-8)15-5-7-1-3-14-4-2-7/h6-7H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKSQJRYJHPDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



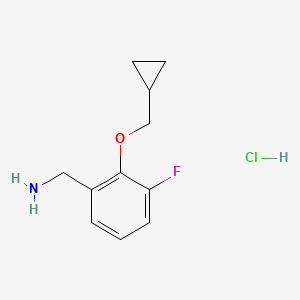
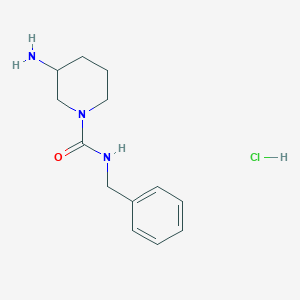
![2,7-Diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486913.png)
